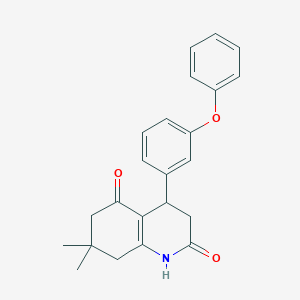

7,7-dimethyl-4-(3-phenoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione

説明

Synthesis Analysis

The synthesis of related quinoline derivatives involves multi-step chemical reactions that typically start from specific phenyl compounds and cyclic diones. For instance, the synthesis of a closely related compound was achieved by reacting 1-(4-bromophenyl)-3-phenyl-2-propene-1-one with 5,5-dimethyl-1,3-cyclohexanedione in DMF, demonstrating the complexity and precision required in synthesizing such molecules (S. Da, 2002).

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by single-crystal X-ray diffraction, revealing intricate details about their conformation and dihedral angles. The six-membered ring can adopt various conformations such as half-chair, indicating the dynamic nature of these molecules' structures (S. Da, 2002).

Chemical Reactions and Properties

Quinoline derivatives participate in a wide range of chemical reactions, indicating their reactivity and potential for diverse chemical applications. For example, reactions involving bromination and nitration demonstrate their susceptibility to electrophilic substitution. The formation of deeply colored complexes with halogens and acidic reagents further underscores the chemical versatility of these compounds (J. F. W. McOmine et al., 1969).

Physical Properties Analysis

The physical properties, such as crystal structure, are elucidated through detailed crystallographic studies. These studies provide insight into the molecules' conformational preferences and intermolecular interactions, which are crucial for understanding their physical behavior and potential material applications (Weijun Zhu et al., 2007).

Chemical Properties Analysis

The chemical properties of quinoline derivatives are closely linked to their molecular structure, with specific functional groups contributing to their reactivity. For instance, the presence of dimethylamino and phenoxyphenyl groups can significantly affect their electronic properties and interactions with other molecules, leading to diverse chemical behaviors and applications (Katsuhira Yoshida et al., 1991).

科学的研究の応用

Synthesis and Reactivity

- The reactions of heterocyclic quinone methides demonstrate the potential for synthesizing dimeric and Diels-Alder cycloaddition products, highlighting a route for creating complex molecular architectures from quinolinediones (Chauncey & Grundon, 1990).

- Studies on the electrochemical behavior of α-hydroxy and α-methoxy quinones in acetonitrile revealed insights into their redox properties and the influence of proton donors on their electrochemical reduction, suggesting their utility in electrochemical applications (Bautista-Martínez et al., 2004).

- The synthesis of 8-(2-Hydroxy-3-phenoxy) quinoline through O-alkylation indicates a method for functionalizing quinolines, providing a pathway for the synthesis of pharmacologically relevant compounds (Mesropyan et al., 2008).

Electronic and Optical Materials

- The design and synthesis of quinoxaline-containing compounds for use as electronic transport materials in organic light-emitting diodes (OLEDs) suggest the potential of quinolinedione derivatives in the development of electronic and optoelectronic devices (Yin et al., 2016).

Photophysical Properties

- Excited-state intramolecular proton transfer (ESIPT) inspired azole-quinoline based fluorophores exhibit unique dual emissions and large Stokes shifts, making them interesting candidates for fluorescent probes and sensors (Padalkar & Sekar, 2014).

Corrosion Inhibition

- Quinoline derivatives have been analyzed as corrosion inhibitors for mild steel in acidic mediums, demonstrating high inhibition efficiency and suggesting their application in protecting metal surfaces from corrosion (Singh et al., 2016).

pH Indicators

- Multi-component one-pot synthesis of unsymmetrical dihydro-5H-indeno[1,2-b]quinolines showed potential as new pH indicators, with significant wavelength shifts and sensitivity in a specific pH range, indicating their utility in analytical chemistry (Shirini et al., 2013).

特性

IUPAC Name |

7,7-dimethyl-4-(3-phenoxyphenyl)-3,4,6,8-tetrahydro-1H-quinoline-2,5-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO3/c1-23(2)13-19-22(20(25)14-23)18(12-21(26)24-19)15-7-6-10-17(11-15)27-16-8-4-3-5-9-16/h3-11,18H,12-14H2,1-2H3,(H,24,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRWAQXXUHOTEPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(CC(=O)N2)C3=CC(=CC=C3)OC4=CC=CC=C4)C(=O)C1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-methoxyethyl)-2-[(3-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4558828.png)

![N-[3-(1-azepanyl)propyl]-1-(4-methylphenyl)methanesulfonamide](/img/structure/B4558829.png)

![1-benzyl-5-methyl-4-methylene-3,6-diphenyl-4,6-dihydropyrimido[4,5-d]pyrimidine-2,7(1H,3H)-dione](/img/structure/B4558843.png)

![3-[2-(3,4-dichlorophenyl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4558849.png)

![2,6-bis{[5-(2-chlorophenyl)-2-furyl]methylene}cyclohexanone](/img/structure/B4558856.png)

![6-(4-methoxyphenyl)-3-phenyl[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B4558862.png)

![1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-4-[3-(phenylsulfonyl)propanoyl]piperazine](/img/structure/B4558869.png)

![{1-[3-(methylthio)benzyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinyl}methanol](/img/structure/B4558884.png)

![methyl 3-{[(4-bromophenyl)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B4558888.png)

![N-[5-(4-butoxyphenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methylphenyl)urea](/img/structure/B4558889.png)

![2-(4-chloro-3-nitrophenyl)-2-oxoethyl 4-[(4-fluorophenyl)amino]-4-oxobutanoate](/img/structure/B4558891.png)